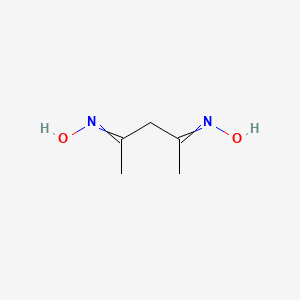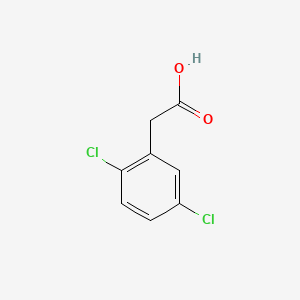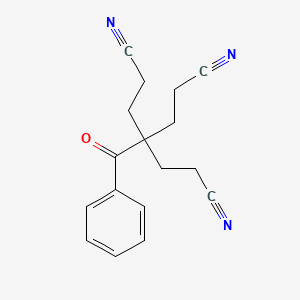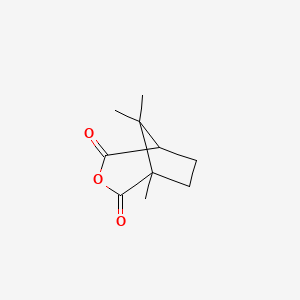
2-(4-Biphenylyl)-2-propanol
Übersicht
Beschreibung
2-(4-Biphenylyl)-2-propanol, also known as 2-Hydroxy-2-(4-biphenylyl)propane, is a chemical compound with the empirical formula C15H16O . It is related to 2-(Biphenyl-4-yl)propionic acid, which is also known as Biprofen .
Molecular Structure Analysis
The molecular weight of 2-(4-Biphenylyl)-2-propanol is 212.29 . The compound has the SMILES stringCC(C)(O)c1ccc(cc1)-c2ccccc2 . This indicates that it contains a biphenyl group attached to a propanol group. Chemical Reactions Analysis
2-(4-Biphenylyl)-2-propanol can undergo oxidation by graphite oxide to yield 4-(prop-1-en-2-yl)-1,1′-biphenyl . It can also be converted into the corresponding alkyl thiocyanate by using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in acetonitrile .Physical And Chemical Properties Analysis
2-(4-Biphenylyl)-2-propanol is a powder with a melting point of 88-92 °C . It is soluble in chloroform . The density of the compound is 1.048g/cm3 .Wissenschaftliche Forschungsanwendungen
Optoelectronics
- Summary of the Application : “2-(4-Biphenylyl)-2-propanol” is used as a material for Organic Light Emitting Diodes (OLEDs). It is compared with other materials like 1,3,4-oxadiazole (PBD) and tris(8-hydroxyquinoline)aluminum (Alq3) for their effectiveness in OLEDs .
- Results or Outcomes : The source indicates that “2-(4-Biphenylyl)-2-propanol” showed promising results as a material for OLEDs, potentially outperforming PBD .
Organic Devices
- Summary of the Application : “2-(4-Biphenylyl)-2-propanol” may also find application in the broader field of organic devices, which includes organic light emitting diodes, organic field effect transistors, organic solar cells, and organic thermoelectric devices .
- Results or Outcomes : The source did not provide specific outcomes related to the use of “2-(4-Biphenylyl)-2-propanol” in organic devices .
Blue Electroluminescent Devices
- Summary of the Application : “2-(4-Biphenylyl)-2-propanol” is used in the creation of high-performance blue electroluminescent devices .
- Methods of Application : An electron transporting moiety (1,3,4-oxadiazole) and a hole transporting moiety (carbazole) were combined to create a three-layer device with a configuration of ITO/TPD(50 nm)/CzOxa(40 nm)/AlQ(40 nm)/Mg 0.9 Ag 0.1 (200 nm)/Ag(80 nm) .
- Results or Outcomes : The device exhibited a blue emission peak at ∼470 nm (x = 0.14, y = 0.19) with a maximum luminance of 26200 cd m −2 at a drive voltage of 15 V and a maximum luminous efficiency of 2.25 lm W −1 .
Genetically Modified Organisms
- Summary of the Application : “2-(4-Biphenylyl)-2-propanol” is used as a synthetic amino acid to put a “leash” on genetically modified Escherichia coli .
- Methods of Application : It replaces phenylalanine in the codon of unmodified E. coli .
- Results or Outcomes : This allows the genetically modified organism to reproduce in the laboratory but not in nature .
Organic Photovoltaics
- Summary of the Application : “2-(4-Biphenylyl)-2-propanol” is used in the creation of organic photovoltaics with high fill factor .
- Results or Outcomes : The source indicates that “2-(4-Biphenylyl)-2-propanol” showed promising results as a material for organic photovoltaics .
Fluorescent Coordination Polymers
Safety And Hazards
The safety data sheet for a related compound, 1-(4-Biphenylyl)ethanol, indicates that it should not be used for food, drug, pesticide, or biocidal product use . It also suggests that personal protective equipment should be worn when handling the compound .
Relevant Papers Several papers have been published on related compounds. For example, a paper on the photophysical characterizations of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole in restricted geometry has been published . Another paper discusses the properties and reactions of diisocyanates, which are related to isocyanates .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGIYHIVSGXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067834 | |
| Record name | [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenylyl)-2-propanol | |
CAS RN |
34352-74-4 | |
| Record name | α,α-Dimethyl[1,1′-biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34352-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dimethyl(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034352744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-dimethyl[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.ALPHA.-DIMETHYL(1,1'-BIPHENYL)-4-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKX84G2QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





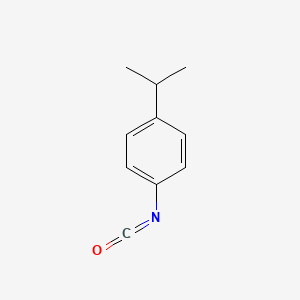
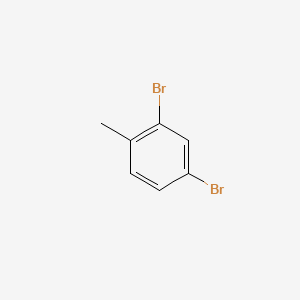
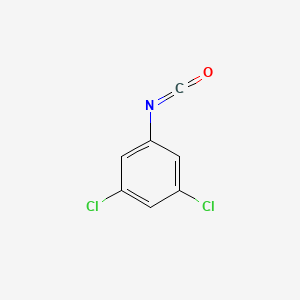
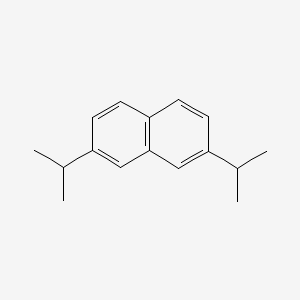
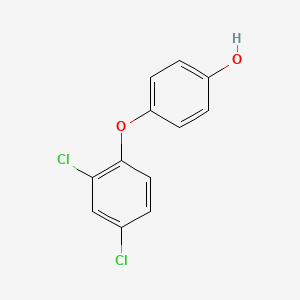
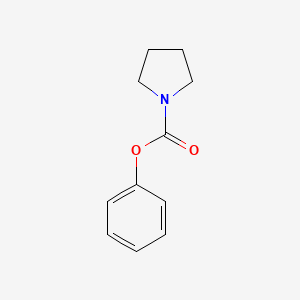
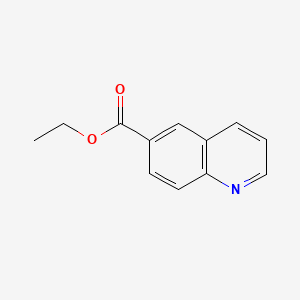
![1,3-Diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1294813.png)
